L-Argininic Acid-13C6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
¹³C₆H₁₃N₃O₃ |
|---|---|
Molecular Weight |
181.14 |
Synonyms |
(S)-5-[(Aminoiminomethyl)amino]-2-hydroxypentanoic Acid-13C6; L-5-guanidino-2-hydroxy Valeric Acid-13C6; Argininic Acid-13C6 |
Origin of Product |
United States |
Principles and Utility of Stable Isotope Tracing in Biochemical Research
Stable isotope tracing is a powerful methodology used in metabolic research to elucidate the pathways and fluxes of molecules within a biological system. nih.govbioscientifica.com This technique involves the introduction of molecules labeled with stable (non-radioactive) isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), into cells, tissues, or whole organisms. creative-proteomics.comnumberanalytics.com These labeled compounds, known as tracers, are chemically identical to their naturally occurring counterparts and thus participate in the same biochemical reactions. numberanalytics.com However, their increased mass allows them to be distinguished and tracked using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.comresearchgate.net
The fundamental principle lies in following the journey of the isotopic label as the tracer molecule is metabolized. nih.gov By analyzing the incorporation of the isotope into downstream metabolites, researchers can map out metabolic pathways, determine the relative contributions of different substrates to a particular product, and quantify the rates of metabolic reactions (fluxes). numberanalytics.comresearchgate.net This provides a dynamic view of metabolism that is not achievable with traditional methods that only measure static metabolite concentrations. researchgate.net
The utility of stable isotope tracing in biochemical research is extensive. It is instrumental in understanding cellular metabolism in both healthy and diseased states. isotope.com For instance, it has been widely applied in cancer research to identify the altered metabolic pathways that support tumor growth. nih.gov It is also crucial for studying protein metabolism, including synthesis and breakdown rates, and for investigating the metabolism of lipids and other essential biomolecules. bioscientifica.comisotope.com The non-radioactive nature of stable isotopes makes them safe for use in human studies, including in vulnerable populations like children and pregnant women, further broadening their research applications. bioscientifica.comoup.com
Rationale for Employing L Argininic Acid 13c6 As a Research Probe
Methodologies for de novo Synthesis of 13C-Labeled Argininic Acid Derivatives
The de novo synthesis of L-Argininic Acid-13C6, where the molecule is constructed from simpler, isotopically labeled precursors, is a fundamental process for achieving high levels of isotopic enrichment. One of the primary applications driving the synthesis of 13C-labeled arginine is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). sigmaaldrich.comnih.govcarlroth.com This metabolic labeling technique involves cultivating cells in a medium where a standard amino acid is replaced by its heavy isotope-labeled counterpart. carlroth.com For this compound, this means providing a medium containing arginine in which all six carbon atoms are the 13C isotope instead of the naturally abundant 12C. carlroth.com As cells grow and synthesize proteins, they incorporate this "heavy" arginine, resulting in proteins that are distinguishable by mass from their "light" counterparts. sigmaaldrich.comnih.gov
The synthesis is not limited to cell culture-based incorporation. Chemical synthesis routes offer precise control over the labeling pattern. While specific multi-step chemical syntheses for this compound are often proprietary, general strategies for creating 13C-labeled amino acids exist. These can involve palladium-catalyzed C(sp3)–H functionalization, a versatile method for introducing labeled methyl groups and other carbon structures. rsc.org In the context of arginine synthesis, this would entail starting with a precursor molecule that can be chemically converted to the arginine backbone, with the 13C labels introduced at key synthetic steps.
Metabolic synthesis in engineered microorganisms is another powerful approach. While mammalian cells often lack the necessary biosynthetic machinery for efficient de novo synthesis from simple precursors, bacteria can be engineered to produce specific labeled amino acids. rsc.org However, for arginine, which is a semi-essential amino acid in humans, the most common research application involves its role as a precursor for nitric oxide (NO) and other metabolites. ckisotopes.com Tracer studies often utilize labeled arginine to track its conversion to citrulline, a key step in NO synthesis. ckisotopes.comnih.gov
Precursor Selection and Labeling Fidelity for 13C6 Isotopic Enrichment
Achieving a uniform 13C6 labeling pattern in L-Argininic Acid requires careful selection of isotopically enriched precursors. The choice of precursor is critical to ensure that all six carbon atoms in the final arginine molecule are 13C, leading to a high degree of isotopic enrichment, often exceeding 98 or 99 atom %. sigmaaldrich.comthermofisher.comsigmaaldrich.com
For metabolic labeling methods like SILAC, the direct precursor is L-Arginine-13C6 itself, which is added to a specially formulated growth medium deficient in natural arginine. nih.govthermofisher.com The fidelity of labeling in this case depends on the purity of the supplied labeled arginine and the complete replacement of the unlabeled amino acid in the culture medium. sigmaaldrich.com
In tracer studies investigating de novo arginine synthesis, labeled precursors to arginine are used. For instance, the conversion of isotopically labeled citrulline to arginine is a common method to measure the rate of de novo synthesis. ckisotopes.comnih.gov In some experimental designs, other labeled molecules like [U-13C5] proline or [U-13C5] glutamine have been used to trace their contribution to the citrulline and subsequent arginine pools, particularly in the absence of dietary arginine. nih.gov The ultimate goal is to trace the path of the 13C atoms from the precursor into the newly synthesized arginine molecule.
The fidelity of the labeling process is paramount. In some cell lines, the metabolic conversion of arginine to other amino acids, such as proline, can occur. thermofisher.com To prevent this "scrambling" of the isotopic label, proline may be added to the SILAC medium to inhibit the enzymatic pathway responsible for this conversion. thermofisher.com This ensures that the heavy label remains on the intended amino acid, maintaining the integrity of the experiment.
Purification and Spectroscopic Characterization of this compound for Research Purity
Following synthesis or incorporation, this compound must be purified to a high degree to be suitable for research. The purification process aims to remove any unlabeled or partially labeled arginine, as well as other contaminants. The specific purification methods are often part of the proprietary production process but generally involve techniques like chromatography.
Spectroscopic characterization is essential to confirm the identity, purity, and isotopic enrichment of the final product. Mass spectrometry (MS) is a primary tool for this purpose. nih.gov In MS analysis, this compound will exhibit a mass shift compared to its unlabeled counterpart. carlroth.com For a fully labeled molecule with six 13C atoms, the mass will be increased by approximately 6 Daltons. carlroth.com High-resolution mass spectrometry can precisely determine the mass of the isotopologues and confirm the level of isotopic enrichment. nih.govacs.org
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for characterizing isotopically labeled compounds. 13C-NMR can directly observe the labeled carbon atoms, providing information about the molecular structure and confirming the position of the labels.
The table below summarizes some of the key properties of commercially available this compound.
| Property | Value | Source |
| Formal Name | L-arginine-guanidino,1,2,3,4,5-13C6 monohydrochloride | caymanchem.com |
| Molecular Formula | [13C]6H14N4O2 • HCl | caymanchem.com |
| Molecular Weight | ~216.6 g/mol | caymanchem.comglpbio.com |
| Isotopic Purity | ≥99 atom % 13C | sigmaaldrich.com |
| Chemical Purity | ≥95% - 98% | sigmaaldrich.comisotope.com |
| Appearance | White to pale yellow crystalline powder | fujifilm.com |
| Solubility | Soluble in water | caymanchem.com |
Quality Control and Validation Procedures for Labeled Isotope Purity and Batch Consistency
Rigorous quality control (QC) and validation procedures are critical to ensure the reliability and reproducibility of research using this compound. nih.govcreative-proteomics.com These procedures are designed to verify the isotopic purity, chemical purity, and concentration of the labeled compound and to ensure consistency between different batches. mdpi.com
The validation of analytical methods used to quantify L-arginine and its labeled counterparts is a key aspect of quality control. iu.edu This involves assessing parameters such as accuracy, precision (repeatability and intermediate precision), specificity, and linearity over a defined range. nih.govmdpi.comiu.edu For instance, intra- and inter-assay precision and accuracy are determined by analyzing quality control samples at different concentrations over several days. mdpi.comiu.edu
A comprehensive methodology for validating isotopic analyses involves the use of reference materials with known and controlled labeling patterns. nih.govacs.org This allows for the assessment of the accuracy and precision of isotopologue masses, their relative abundances, and mass shifts. nih.gov Such a systematic approach helps to identify and mitigate potential sources of analytical bias. nih.govacs.org
For SILAC applications, an incorporation efficiency of at least 98% is often required to ensure accurate protein quantification. sigmaaldrich.com This is typically verified by mass spectrometry analysis of proteins from cells grown in the heavy medium. sigmaaldrich.com
The table below outlines key parameters evaluated during the quality control and validation of this compound.
| QC/Validation Parameter | Description | Typical Acceptance Criteria | Source |
| Isotopic Enrichment | The percentage of molecules containing the desired number of 13C atoms. | >98% or >99% atom % 13C | sigmaaldrich.comthermofisher.comsigmaaldrich.com |
| Chemical Purity | The percentage of the desired compound in the sample, free from other chemical impurities. | ≥95% | sigmaaldrich.comsigmaaldrich.com |
| Intra-assay Precision | The precision of measurements within a single analytical run. | Coefficient of Variation (CV) typically within 15% | mdpi.comiu.edu |
| Inter-assay Precision | The precision of measurements across different analytical runs. | CV typically within 15% | mdpi.comiu.edu |
| Accuracy | The closeness of the measured value to the true value. | Typically within 85-115% of the nominal value | iu.edu |
| Stability | The stability of the compound under defined storage conditions over time. | Monitored for degradation | mdpi.com |
By adhering to these stringent synthesis, purification, and quality control standards, researchers can be confident in the integrity of the this compound used in their experiments, leading to more accurate and reliable scientific findings.
Mass Spectrometry-Based Detection and Quantificationnih.govnih.gov
Mass spectrometry (MS) stands as a cornerstone for the analysis of this compound and its metabolic products, offering exceptional sensitivity and specificity. The distinct mass difference between the 13C-labeled L-arginine and its naturally occurring 12C counterpart allows for their unambiguous differentiation and quantification. yale.edu This fundamental principle underpins a variety of MS-based applications, from targeted absolute quantification to broad, discovery-based proteomics and metabolomics.
Targeted Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification in Biological Samplesnih.govnist.gov
Isotope Dilution Mass Spectrometry (IDMS) is recognized as a reference method for the absolute quantification of molecules in complex biological matrices. researchgate.net This "gold standard" technique involves spiking a known amount of the isotopically labeled internal standard, such as this compound, into a sample. researchgate.netcaymanchem.com Because the labeled standard is chemically identical to the endogenous analyte, it experiences the same extraction and ionization efficiencies during the analytical process, correcting for sample loss and matrix effects. sigmaaldrich.com
By measuring the ratio of the MS signal intensity of the endogenous analyte to the labeled internal standard, a highly accurate and precise concentration of the target molecule can be determined. researchgate.net This approach has been successfully employed to quantify L-arginine and its metabolites in human plasma with high precision. nih.gov For instance, a method utilizing this compound as an internal standard achieved high intra-day precision for L-arginine quantification. nih.gov
Table 1: Representative Transitions for L-Arginine and its 13C6-labeled Internal Standard in an IDMS Experiment
| Analyte | Precursor Ion (m/z) | Product Fragment Ion (m/z) |
| L-Arginine | 175.1 | 70.0 |
| This compound | 181.0 | 74.1 |
This table is illustrative. Actual m/z values may vary slightly depending on the instrument and experimental conditions. nih.gov
Untargeted Metabolomics Approaches Utilizing 13C Tracers for Pathway Discoverynih.govnih.gov
Untargeted metabolomics aims to comprehensively measure all small-molecule metabolites in a biological system. nih.gov When combined with stable isotope tracers like this compound, this approach becomes a powerful tool for elucidating metabolic pathways. acs.orgspringernature.com By introducing the 13C-labeled arginine into cells or organisms, researchers can track the incorporation of the heavy isotope into downstream metabolites. springernature.com
This allows for the identification of active metabolic routes and the discovery of novel metabolic products of arginine. nih.govacs.org The combination of high-resolution LC-MS with stable isotope tracing provides a global view of the cellular fate of precursor metabolites. acs.org For example, tracing the 13C label from glucose has enabled the identification of its contribution to various pathways, including carbohydrate, nucleotide, and amino acid metabolism. acs.org Similarly, this compound can be used to map the intricate network of arginine metabolism.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomicssigmaaldrich.comchempep.com
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used and robust metabolic labeling technique for quantitative proteomics. nih.govchempep.com The method involves growing two populations of cells in media that are identical except for the isotopic form of a specific amino acid. One population is grown in "light" medium containing the natural amino acid (e.g., 12C6-arginine), while the other is grown in "heavy" medium containing the stable isotope-labeled counterpart (e.g., this compound). sigmaaldrich.com
After several cell divisions, the heavy amino acid is fully incorporated into the proteome of the "heavy" cell population. yale.edu The two cell populations can then be subjected to different experimental conditions, and their proteomes can be combined for analysis. sigmaaldrich.com Mass spectrometry is then used to identify and quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs. nih.gov
Table 2: Common Isotopes of Arginine and Lysine (B10760008) Used in SILAC
| Amino Acid | Isotopic Label | Mass Shift (Da) |
| L-Arginine | 13C6 | +6 |
| L-Arginine | 13C6, 15N4 | +10 |
| L-Lysine | 13C6 | +6 |
| L-Lysine | 13C6, 15N2 | +8 |
This table shows common labeling strategies. Different combinations can be used for multiplexed experiments. eurisotop.comthermofisher.com
SILAC is extensively used to study changes in protein abundance and turnover rates in various cell culture systems. nih.govnih.gov By applying a "pulse" of heavy amino acids, a technique known as pulsed SILAC (pSILAC) or dynamic SILAC, researchers can specifically analyze newly synthesized proteins. nih.govplos.org This allows for the measurement of protein synthesis and degradation rates, providing insights into the dynamics of the proteome under different physiological or pathological conditions. plos.org
For instance, SILAC-based quantitative proteomics has been employed to investigate the cellular response to environmental toxicants and to study protein degradation induced by drug treatments. nih.govpanoramaweb.org These studies have successfully quantified thousands of proteins and identified significant alterations in various cellular pathways. nih.gov
The use of 13C6-labeled arginine in SILAC offers several key advantages. Because the "heavy" and "light" amino acids are chemically identical, the resulting peptides co-elute during liquid chromatography, simplifying data analysis. yale.edu The mass difference of 6 Da for peptides containing a single 13C6-arginine is easily resolvable by modern mass spectrometers. thermofisher.com
This distinct mass shift allows for accurate quantification. Furthermore, since trypsin, a commonly used protease in proteomics, cleaves after arginine and lysine residues, using labeled arginine and lysine ensures that the vast majority of tryptic peptides are labeled, enabling comprehensive proteome quantification. chempep.com The high isotopic purity of commercially available this compound (>99%) ensures efficient and complete labeling of the proteome. fishersci.pt
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotopic Enrichment and Flux Analysisnih.govvanderbilt.eduucl.ac.uk
While mass spectrometry excels at detecting and quantifying isotopically labeled molecules, Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary information, particularly regarding the specific position of the isotopic label within a molecule. vanderbilt.edunih.gov This capability is invaluable for detailed metabolic flux analysis.
By analyzing the 13C-13C and 13C-1H coupling patterns in metabolites derived from this compound, researchers can deduce the specific metabolic pathways that were active. nih.gov This positional information helps to resolve complex and parallel metabolic routes. nih.gov While less sensitive than MS, NMR is a powerful, non-destructive technique that provides unique insights into the intramolecular journey of the 13C label. vanderbilt.eduucl.ac.uk The development of new pulse sequences and higher field instruments continues to enhance the utility of NMR in stable isotope-assisted metabolomics. ucl.ac.uk
1H-NMR and 13C-NMR Applications for Metabolic Flux Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for analyzing the ¹³C labeling of metabolites. nih.gov It provides direct, quantitative information about the position of ¹³C atoms within a molecule, which is essential for metabolic flux analysis (MFA). nih.gov MFA is a method used to quantify the rates of metabolic reactions within a biological system. nih.gov By introducing ¹³C-labeled substrates like this compound into a system, researchers can track the incorporation of the ¹³C label into various downstream metabolites. nih.govvanderbilt.edu
¹H-NMR and ¹³C-NMR are both employed in these studies. ¹H-NMR can be used to observe the protons attached to ¹³C carbons, while ¹³C-NMR directly detects the ¹³C nuclei. The choice of NMR method often depends on the specific ¹³C labeling strategy, which can include uniform or positional labeling. nih.gov For instance, in studies of brain metabolism, localized ¹³C NMR spectroscopy has been used to follow the incorporation of ¹³C from labeled glucose into amino acids like glutamate (B1630785) and glutamine. scispace.com This allows for the measurement of metabolic rates in specific brain regions. scispace.com
The data obtained from NMR analysis, specifically the isotopomer distribution (the different patterns of ¹³C labeling within a molecule), is then used in computational models to estimate metabolic fluxes. vanderbilt.edunih.gov This approach has been instrumental in understanding complex metabolic networks, such as the reprogramming of metabolism in cancer cells. vanderbilt.edu
Confirmation of Isotopic Purity and Structural Integrity via NMR
Beyond metabolic flux studies, NMR is also crucial for verifying the quality of the this compound itself. Before use in any experiment, it is essential to confirm both the isotopic purity and the structural integrity of the labeled compound.
Isotopic Purity: NMR can determine the percentage of molecules that are correctly labeled with ¹³C at all six carbon positions. Manufacturers of this compound often provide a certificate of analysis that specifies the isotopic purity, which is typically greater than 99%. isotope.comsigmaaldrich.comeurisotop.com
Structural Integrity: NMR spectra provide a detailed fingerprint of a molecule's structure. By comparing the NMR spectrum of this compound to that of its unlabeled counterpart, researchers can confirm that the labeling process has not altered the chemical structure of the amino acid. acs.orgnih.gov This ensures that the labeled compound will behave identically to the natural compound in biological systems.
Chromatographic Separation Techniques for Sample Preparation and Analysis
Chromatography is an essential tool for separating this compound and its metabolites from complex biological samples before analysis. The choice of chromatographic technique depends on the properties of the molecules being separated.
Hydrophilic-Interaction Chromatography (HILIC) for Polar Metabolites
L-arginine and its metabolites are highly polar compounds. chromforum.org Hydrophilic-interaction chromatography (HILIC) is a type of normal-phase chromatography that is well-suited for separating such polar analytes. researchgate.net In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent, like acetonitrile (B52724), and a smaller amount of a more polar aqueous solvent. chromforum.orgresearchgate.net
HILIC has been successfully used for the simultaneous analysis of L-arginine and its methylated derivatives in human plasma. researchgate.net The separation mechanism involves the partitioning of the polar analytes into a water-enriched layer on the surface of the polar stationary phase. chromforum.org By carefully optimizing the mobile phase composition, including the type and concentration of buffer salts and the pH, a good separation of these structurally similar compounds can be achieved. mdpi.com For instance, a mobile phase of acetonitrile and water with additives like formic acid or ammonium (B1175870) formate (B1220265) is commonly used. researchgate.net
Reversed-Phase Chromatography for Peptide and Metabolite Separation
Reversed-phase chromatography (RPC) is another widely used technique for the analysis of amino acids and peptides. ijlsci.inresearchgate.net In RPC, a non-polar stationary phase (often C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. ijlsci.inakjournals.com
While less intuitive for highly polar molecules like arginine, RPC can be effectively used, often with the aid of ion-pairing agents or derivatization. akjournals.com For direct analysis, specific mobile phase conditions can be optimized to achieve retention and separation. ijlsci.inresearchgate.net For example, a simple isocratic system with a C18 column has been used for the analysis of L-arginine monohydrochloride. ijlsci.inresearchgate.net In more complex mixtures, a gradient elution, where the composition of the mobile phase is changed over time, is often necessary to separate all components of interest. nih.gov
Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity
Derivatization is a chemical modification of an analyte to improve its analytical properties, particularly for gas chromatography (GC) analysis. sigmaaldrich.com Amino acids are polar and non-volatile, making them unsuitable for direct GC analysis. sigmaaldrich.com Derivatization converts them into more volatile and less polar derivatives. sigmaaldrich.com
A common derivatization approach for amino acids is silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com This process replaces the active hydrogens on the amino and carboxyl groups with nonpolar tert-butyldimethylsilyl (TBDMS) groups. sigmaaldrich.com The resulting TBDMS derivatives are more stable and less sensitive to moisture compared to other silyl (B83357) derivatives. sigmaaldrich.com
Another strategy involves a two-step derivatization, such as esterification of the carboxyl group followed by acylation of the amino group. nih.govrug.nl For example, treatment with an acidic alcohol (like 2 M HCl in methanol) converts the carboxylic acid to its methyl ester, and subsequent reaction with an anhydride (B1165640) like pentafluoropropionic anhydride (PFPA) acylates the amino groups. nih.gov
These derivatization methods significantly enhance the sensitivity and selectivity of the analysis, especially when coupled with mass spectrometry (MS), allowing for the detection and quantification of this compound and its metabolites at very low concentrations in biological samples. rug.nlresearchgate.net
Research Applications of L Argininic Acid 13c6 in Biochemical and Physiological Systems
Elucidation of Metabolic Fluxes in Arginine and Related Pathways
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. medchemexpress.com Stable isotope tracing, particularly with 13C-labeled compounds like L-Argininic Acid-13C6, is a cornerstone of modern MFA. medchemexpress.com By introducing this labeled arginine into cells or organisms, researchers can track the incorporation of the 13C atoms into various downstream metabolites. This allows for a detailed mapping and quantification of the flow of atoms through interconnected metabolic pathways, providing insights into cellular metabolism under different physiological and pathological conditions. medchemexpress.com
Investigation of Urea (B33335) Cycle Dynamics and Nitrogen Metabolism
The urea cycle is a critical metabolic pathway that converts toxic ammonia (B1221849) into urea for excretion. wikipedia.orgnews-medical.net L-arginine is a key intermediate in this cycle, being cleaved by the enzyme arginase to produce urea and ornithine. news-medical.netucl.ac.ukreactome.org this compound has been instrumental in studying the dynamics of this pathway.
In a tracer study using this compound, researchers investigated the effects of arginine on gastrointestinal cancer cells. nih.gov The study suggested that arginine promotes the urea cycle, leading to a decrease in carbamoyl (B1232498) aspartic acid, which is necessary for pyrimidine (B1678525) nucleotide synthesis. nih.gov This highlights the role of this compound in understanding how arginine metabolism can influence cancer cell proliferation. nih.gov
By tracing the 13C label from this compound to urea and other intermediates, scientists can quantify the rate of urea synthesis and gain a deeper understanding of nitrogen metabolism in various physiological and disease states. nih.govnih.gov
Tracing of Creatine (B1669601) and Polyamine Biosynthesis Pathways
L-arginine is a precursor for the synthesis of other important biomolecules, including creatine and polyamines. researchgate.netnih.govnih.gov
Creatine Biosynthesis: Creatine plays a vital role in cellular energy homeostasis, particularly in muscle and brain tissue. frontiersin.orgembopress.org The first and committed step in creatine synthesis is catalyzed by the enzyme L-arginine:glycine (B1666218) amidinotransferase (AGAT), which transfers a guanidino group from arginine to glycine to form guanidinoacetate. researchgate.netfrontiersin.orgebi.ac.uk this compound can be used to trace the flow of the carbon skeleton of arginine into the creatine pool, providing insights into the regulation of creatine synthesis in health and disease. nih.gov
Polyamine Biosynthesis: Polyamines, such as putrescine, spermidine, and spermine (B22157), are essential for cell growth, differentiation, and proliferation. nih.govnih.gov The synthesis of polyamines begins with the conversion of arginine to ornithine by arginase. researchgate.net Ornithine is then decarboxylated to produce putrescine, the precursor for higher polyamines. researchgate.net Studies using labeled arginine have shown its conversion to ornithine and putrescine in proliferative cells. nih.gov By using this compound, researchers can follow the metabolic fate of arginine's carbon atoms into the polyamine pathway, helping to elucidate the complex regulation of these crucial molecules in various biological processes, including cancer. nih.govnih.gov
Assessment of Nitric Oxide Synthase Pathway Intermediates and Related Metabolites
The nitric oxide synthase (NOS) pathway is another critical route for L-arginine metabolism. nih.govnih.govepa.gov The enzyme nitric oxide synthase converts L-arginine into nitric oxide (NO) and L-citrulline. wikipedia.orgresearchgate.net NO is a vital signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses. epa.govwikipedia.org
This compound is a valuable tool for investigating this pathway. By using it as a tracer, researchers can measure the production of 13C-labeled L-citrulline, providing a direct measure of NOS activity. nih.gov This approach has been used in various models, including in studies of lung infection, to quantify the relative activities of arginase and NOS. nih.gov Such studies have revealed imbalances in these pathways during infection, highlighting the utility of stable isotope tracers in understanding disease pathogenesis. nih.gov
Enzyme Kinetic and Mechanistic Studies Utilizing Isotopic Tracers
Beyond tracing metabolic pathways, this compound is also employed in more focused studies of enzyme kinetics and reaction mechanisms.
Determination of Enzyme Reaction Rates and Substrate Turnover (e.g., arginase activity)
The rate at which an enzyme converts its substrate into product is a fundamental aspect of its function. nih.gov this compound can be used to determine the kinetic parameters of enzymes that utilize arginine as a substrate, such as arginase.
Arginase catalyzes the hydrolysis of L-arginine to L-ornithine and urea. sigmaaldrich.comsigmaaldrich.comnih.gov By incubating an enzyme preparation with this compound and measuring the rate of formation of 13C-labeled urea or ornithine over time, researchers can calculate the enzyme's turnover rate (kcat) and its affinity for the substrate (Km). This information is crucial for understanding how the enzyme's activity is regulated and how it might be altered in disease states. sigmaaldrich.comassaygenie.comimmusmol.com
Unraveling Stereochemical and Positional Isotope Effects in Enzymatic Conversions
Isotope effects are subtle changes in the rate of a chemical reaction that occur when an atom in a reactant is replaced with one of its heavier isotopes. nih.gov The study of these effects can provide detailed insights into the transition state of an enzyme-catalyzed reaction, helping to elucidate its precise chemical mechanism.
Assessment of Amino Acid Transport and Intracellular Compartmentation
The movement of amino acids across cellular membranes and their subsequent localization within intracellular compartments are tightly regulated processes crucial for cellular function. This compound is an invaluable tool for dissecting these mechanisms. Researchers utilize it to quantify the activity of specific amino acid transporters and to understand the concept of substrate channeling and compartmentation, where distinct pools of an amino acid are utilized for different metabolic pathways.
The transport of L-arginine into mammalian cells is mediated by several distinct transporter systems, including the cationic amino acid transporters (CATs, system y+) and heteromeric amino acid transporters (system y+L). frontiersin.orgnih.gov Studies using labeled arginine help elucidate how factors like intracellular pH can modulate the activity of these transporters, for instance, showing that intracellular acidification can reduce L-arginine transport via system y+L but not via the CAT systems. nih.gov
Furthermore, the use of labeled arginine has been central to investigating the "L-arginine paradox". This paradox refers to the observation that supplemental L-arginine can increase nitric oxide (NO) production, even though the intracellular concentration of arginine is typically high enough to saturate the NO synthase (eNOS) enzyme. nih.gov Tracer studies help address this by differentiating between the metabolic fates of extracellular versus bulk intracellular arginine pools. Research suggests that extracellular arginine, once transported into the cell, may be preferentially shuttled to membrane-bound eNOS, never fully mixing with the larger cytosolic pool. nih.gov This indicates that the transport process itself, and the immediate subcellular location of the imported arginine, are critical determinants of its availability for specific enzymatic reactions like NO synthesis, a concept that can be explored in detail using this compound. nih.gov
In Vitro Research Models: Cellular Metabolism and Pathway Elucidation
In vitro models, ranging from traditional 2D cell cultures to more complex 3D organoids, are fundamental to molecular and cellular biology. The incorporation of this compound into these systems allows for precise tracing of metabolic pathways and quantification of protein dynamics under controlled experimental conditions.
In standard cell culture systems, this compound is extensively used for metabolic flux analysis. By introducing the labeled compound into the culture medium, researchers can track the 13C label as it is incorporated into various downstream metabolites. This technique provides a dynamic map of metabolic networks, revealing how different pathways are utilized and regulated.
A prominent example is its use in cancer research to study how arginine metabolism influences tumor cell proliferation. In a tracer study with gastrointestinal cancer cells, this compound was used to demonstrate that supplemental arginine promotes the urea cycle. nih.govnih.gov This, in turn, led to a significant decrease in the levels of carbamoyl aspartic acid (CAA), a key intermediate required for the synthesis of pyrimidine nucleotides, thereby inhibiting cancer cell growth. nih.govnih.gov
This compound is also a cornerstone of a quantitative proteomics technique known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). nih.gov In this method, one population of cells is grown in a medium containing normal "light" arginine, while another is grown in a medium with "heavy" this compound. nih.govresearchgate.net The heavy arginine is fully incorporated into all newly synthesized proteins. nih.gov The cell populations can then be combined, and the proteins extracted and analyzed by mass spectrometry. Because labeled and unlabeled peptides co-elute but are distinguishable by their mass difference, the relative peak intensities provide a highly accurate quantification of protein abundance between the two samples. nih.gov This method is widely used to study changes in the proteome in response to various stimuli or in different disease states.
Table 1: Key Findings from a Tracer Study Using this compound in OE33 Gastrointestinal Cancer Cells
| Metabolite | Effect of L-Arginine Treatment | Implication in Metabolic Pathway | Reference |
| Citrulline/Ornithine Levels | Significantly lower | Suggests promotion of the urea cycle | nih.govnih.gov |
| Carbamoyl Aspartic Acid (CAA) | Significantly lower | Indicates decreased pyrimidine nucleotide synthesis | nih.govnih.gov |
While 2D cell cultures are informative, they lack the complex cell-cell and cell-matrix interactions of living tissue. Organoids and other 3D culture systems provide a more physiologically relevant in vitro environment. sigmaaldrich.com The application of this compound in these advanced models allows for the study of metabolic processes in a context that more closely mimics a true biological system.
Tracer studies using this compound have been successfully applied to 3D cultures of gastrointestinal cancer cells. nih.govnih.gov These models confirmed the findings from 2D cultures that arginine metabolism affects the urea cycle and pyrimidine synthesis. nih.gov By using a 3D system, researchers can investigate how factors unique to a three-dimensional environment, such as nutrient gradients and altered cell-to-cell signaling, influence these metabolic pathways, providing deeper insights into the mechanisms underlying the anti-cancer effects of arginine. nih.govresearchgate.net
In Vivo Research Models: Preclinical Investigations of Systemic Metabolism
To understand the systemic effects of L-arginine on a whole organism, researchers turn to in vivo animal models. Administering this compound to these models makes it possible to trace the distribution and metabolic fate of arginine throughout the body, linking dietary intake to physiological outcomes.
In rodent models, dietary supplementation with L-arginine has been shown to impact a wide array of physiological parameters. nih.govresearchgate.net Studies have demonstrated that L-arginine can reduce the accumulation of white adipose tissue, improve glucose tolerance and insulin (B600854) sensitivity, and increase energy expenditure. nih.govresearchgate.net It has also been shown to reduce food intake in both mice and rats. nih.govresearchgate.net
By using this compound as a tracer in such studies, researchers can investigate the underlying metabolic pathways responsible for these physiological changes. The 13C label can be tracked into various tissues and metabolic pools, revealing how the carbon skeleton of arginine is utilized systemically. This allows for a direct connection to be made between the supplemented arginine and its effects on endpoints like fat storage, glucose metabolism, and hormone release, providing a mechanistic understanding of its physiological role.
While whole-body analysis provides systemic data, techniques like microdialysis and tissue biopsy are used to gain insight into metabolism within specific organs or tissues. Microdialysis is an in vivo technique where a small, semipermeable probe is placed into a tissue of interest (e.g., subcutaneous tissue, muscle) to sample the concentrations of low molecular weight substances in the interstitial fluid. nih.gov
When combined with the administration of this compound, microdialysis becomes a powerful tool for studying tissue-specific amino acid metabolism in real-time. By analyzing the microdialysate for the labeled arginine and its metabolites, scientists can determine the rates of uptake, release, and conversion of arginine within that specific tissue. nih.gov This method allows for a comparison of metabolic activity between different tissues and can reveal, for example, whether a tissue is a net consumer or producer of arginine under various physiological conditions, offering a level of detail that cannot be achieved with plasma analysis alone. nih.gov
Methodological Innovations and Future Trajectories in L Argininic Acid 13c6 Research
Development of Advanced Isotope Tracing Experimental Designs and Workflows
The utility of L-Arginine-13C6 is maximized through sophisticated experimental designs that go beyond simple endpoint measurements. A primary example is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful technique for quantitative proteomics. In a typical SILAC experiment, one population of cells is cultured in a medium containing normal L-Arginine, while another is cultured in a medium containing "heavy" L-Arginine-13C6. After a number of cell divisions, the heavy isotope is fully incorporated into the proteome of the second population. wikipedia.orgnih.gov The cell populations can then be combined for analysis, minimizing experimental variability from sample processing. nih.gov Mass spectrometry is used to compare the relative abundance of proteins between the two conditions, with peptides containing L-Arginine-13C6 exhibiting a predictable mass shift. wikipedia.org
Beyond SILAC for proteomics, L-Arginine-13C6 is central to metabolic tracer studies analyzed by liquid chromatography-mass spectrometry (LC-MS). These experiments are designed to follow the labeled carbon atoms as they are incorporated into downstream metabolites. For instance, researchers have used L-Arginine-13C6 to trace its conversion through the urea (B33335) cycle in gastrointestinal cancer cells, providing insights into the metabolic pathways affected by arginine treatment. nih.gov Such workflows involve careful time-course planning and specialized LC-MS protocols to quantify the isotopic enrichment in various metabolic pools, offering a dynamic view of metabolic fluxes. springernature.com
| Experimental Design | Primary Application | Key Analyte(s) | Core Principle |
| SILAC | Quantitative Proteomics | Proteins, Peptides | Metabolic incorporation of "heavy" (L-Arginine-13C6) vs. "light" amino acids to differentiate and quantify protein abundance between cell populations. |
| Metabolic Tracing | Flux Analysis, Pathway Elucidation | Metabolites (e.g., Citrulline, Ornithine) | Following the labeled 13C atoms from L-Arginine-13C6 as they are incorporated into downstream products of metabolic pathways. |
| Isotope Dilution Mass Spectrometry | Absolute Quantification | L-Arginine and related metabolites | Using a known amount of L-Arginine-13C6 as an internal standard to accurately measure the absolute concentration of its unlabeled counterpart in a biological sample. |
Integration with Computational Flux Modeling and Systems Biology Approaches
The data generated from L-Arginine-13C6 tracing experiments are profoundly enhanced when integrated with computational and systems biology models. Isotope tracing provides empirical data on the distribution of the 13C label throughout a metabolic network; computational flux modeling uses this data to calculate the rates (fluxes) of the biochemical reactions within that network. frontiersin.org
Metabolic Flux Analysis (MFA) is a key computational technique that uses the isotopic labeling patterns of metabolites, derived from tracers like L-Arginine-13C6, to infer intracellular reaction rates that are otherwise impossible to measure directly. frontiersin.org Recent advancements include the development of machine-learning-based frameworks for 13C fluxomics. These approaches can significantly reduce computation time and improve the stability of solutions compared to traditional optimization methods. By using the labeling patterns of metabolites as training features, these models can predict flux ratios and yield global flux distributions, making the analysis more reliable and scalable.
This integration is central to systems biology, which aims to understand the complex interactions within biological systems. By providing quantitative data on metabolic pathway activity, L-Arginine-13C6 tracing, coupled with computational modeling, allows researchers to simulate and predict how genetic or environmental perturbations affect cellular metabolism. frontiersin.org These models can reveal how pathways involving arginine are regulated and interconnected with other cellular processes, such as signaling networks and gene expression.
High-Throughput Screening Methodologies Incorporating Labeled Metabolites
The scalability of isotope-based methodologies is crucial for their application in large-scale studies, such as drug discovery or functional genomics. SILAC, which utilizes labeled amino acids like L-Arginine-13C6, is inherently a high-throughput technology, capable of simultaneously analyzing and quantifying thousands of proteins in a single experiment. creative-proteomics.com This has been leveraged to develop novel high-throughput assays, for example, to screen the substrate-level activity of kinases. biorxiv.org
In metabolomics, emerging technologies are enabling high-throughput screening of cellular metabolism using stable isotope tracers. Stable Isotope Resolved Metabolomics (SIRM) delivers the high information throughput needed to decipher complex systems biochemistry. nih.gov Furthermore, the development of multiplexed chemical tagging strategies allows for the simultaneous analysis of many samples. For instance, 96-plex isotope tagging for LC-MS allows for the analysis of hundreds of samples in just a few hours, dramatically increasing the throughput of metabolic screens. researchgate.net While not specific to arginine, these methodologies provide a framework for high-throughput screens where cells could be treated with a library of compounds and the metabolic flux from L-Arginine-13C6 could be rapidly assessed as a functional readout.
The combination of automated liquid handling, rapid LC-MS analysis, and advanced computational tools for flux analysis is paving the way for high-throughput metabolic phenotyping, where the metabolic response to numerous perturbations can be screened efficiently. nih.gov
Emerging Applications in Metabolomics and Isotopic Fingerprinting for Biological Discovery
The use of L-Arginine-13C6 in metabolomics provides an "isotopic fingerprint" that offers a detailed snapshot of metabolic activity. This stable isotope-assisted metabolomics approach allows for the unambiguous tracking of arginine's carbon atoms through compartmentalized metabolic networks. nih.govacs.org This enables not only the confirmation of known metabolic pathways but also the discovery of novel metabolic routes and connections. acs.org
One key application is in understanding disease pathophysiology. By tracing the metabolism of L-Arginine-13C6 in cancer cells, researchers can identify metabolic reprogramming that supports tumor growth. For example, studies have used this tracer to demonstrate how arginine metabolism affects the urea cycle and pyrimidine (B1678525) synthesis, thereby influencing cancer cell proliferation. nih.gov This provides a functional readout of the cellular state that is highly complementary to genomic and proteomic data.
The high resolution of modern mass spectrometers allows for the detailed analysis of isotopologue distribution (the mass distribution of a metabolite due to isotope labeling), which contains rich information about the underlying pathway activities. This detailed isotopic fingerprinting is a powerful tool for:
Pathway Elucidation: Confirming the activity of specific enzymes and pathways.
Biomarker Discovery: Identifying metabolic shifts associated with disease states or drug responses. nih.gov
Understanding Nutrient Utilization: Quantifying how cells utilize arginine from the environment and channel it into various biosynthetic and energy-producing pathways.
| Metabolic Pathway | Key L-Arginine-13C6 Derived Metabolites | Biological Significance |
| Urea Cycle | 13C-Ornithine, 13C-Citrulline, 13C-Argininosuccinate | Nitrogen detoxification, synthesis of urea, and intermediates for other pathways. |
| Nitric Oxide (NO) Synthesis | 13C-Citrulline | Production of the signaling molecule NO, crucial for vasodilation and immune response. |
| Polyamine Synthesis | 13C-Ornithine (leading to 13C-Putrescine, 13C-Spermidine) | Regulation of cell growth, proliferation, and differentiation. |
| Proline/Glutamate (B1630785) Synthesis | 13C-Ornithine (leading to 13C-Glutamate-semialdehyde) | Synthesis of other amino acids and contribution to central carbon metabolism. |
Prospects for Novel Discoveries in Fundamental Biochemistry and Pathway Regulation
The continued application of L-Arginine-13C6, powered by advancing analytical and computational technologies, holds immense promise for fundamental discoveries. The ability to precisely quantify metabolic fluxes in vivo is critical for moving beyond static snapshots of the metabolome to a dynamic understanding of cellular regulation.
Future research will likely focus on several key areas. First, applying these advanced tracing methods to more complex biological systems, such as co-culture models, organoids, and in vivo animal studies, will provide insights into metabolic interactions between different cell types and tissues. Second, combining L-Arginine-13C6 tracing with other "omics" data (e.g., transcriptomics, proteomics) within a systems biology framework will enable the construction of more comprehensive and predictive models of cellular behavior. This will be crucial for unraveling the complex regulation of arginine metabolism, which is controlled at both the transcriptional and allosteric levels.
By providing unparalleled detail on the flow of atoms through metabolic networks, L-Arginine-13C6 will continue to be instrumental in uncovering novel enzymatic functions, identifying previously unknown metabolic pathways, and understanding how metabolic dysregulation contributes to human diseases, from cancer to cardiovascular and immunological disorders. frontiersin.org
Q & A
How can L-Argininic Acid-13C6 be quantitatively analyzed in complex biological matrices?
Answer:
this compound is typically quantified using liquid chromatography-mass spectrometry (LC-MS) with isotope dilution techniques. A stable isotope-labeled internal standard (e.g., L-Arginine-13C6,d14 hydrochloride ) should be spiked into samples to correct for matrix effects and ionization variability. For optimal separation, a reversed-phase C18 column with a mobile phase gradient of 0.1% formic acid in water/acetonitrile is recommended. Quantify using selective reaction monitoring (SRM) for high specificity, targeting unique mass transitions for both the analyte and internal standard .
What analytical methods confirm the isotopic purity and structural integrity of this compound?
Answer:
Isotopic purity is validated via high-resolution mass spectrometry (HRMS) to confirm the presence of six ¹³C atoms and absence of unlabeled or partially labeled species. Structural integrity is assessed using ¹³C nuclear magnetic resonance (NMR) , which verifies the position-specific incorporation of ¹³C labels by comparing chemical shifts to unlabeled analogs. Cross-reference spectral data with databases like the Human Metabolome Database (HMDB) .
How should researchers design tracer studies to investigate arginine metabolism using this compound?
Answer (Advanced):
Dose Optimization : Administer this compound at physiologically relevant concentrations (e.g., 0.1–1.0 µmol/g in animal models) to avoid isotopic saturation.
Time-Course Sampling : Collect samples at multiple time points (e.g., 0, 1, 3, 6 hours post-administration) to track metabolic flux.
Analytical Validation : Use LC-MS/MS to measure isotopic enrichment in downstream metabolites (e.g., nitric oxide, ornithine). Normalize data using compartmental modeling software (e.g., SAAM II) .
How can contradictory results in metabolic flux studies involving this compound be resolved?
Answer (Advanced):
Contradictions often arise from:
- Sample Preparation : Inconsistent extraction protocols (e.g., methanol vs. acetonitrile) may selectively recover certain metabolites. Standardize extraction using spiked recovery experiments .
- Isotopic Interference : Check for natural abundance ¹³C contributions in unlabeled metabolites using correction algorithms (e.g., IsoCor).
- Instrument Variability : Cross-validate data across multiple platforms (e.g., GC-MS vs. LC-MS) .
What are the best practices for storing and handling this compound to ensure stability?
Answer:
Store lyophilized this compound at -20°C in airtight, light-protected vials. For working solutions, prepare fresh aliquots in LC-MS-grade water and avoid repeated freeze-thaw cycles. Verify stability via periodic LC-MS analysis for degradation products (e.g., deamidated forms) .
How can researchers integrate findings from this compound studies with existing literature on arginine metabolism?
Answer (Advanced):
Systematic Review : Use databases like PubMed and Google Scholar to identify studies using isotopic tracers (e.g., L-Lysine-13C6 ).
Meta-Analysis : Compare isotopic enrichment ratios across studies, adjusting for methodological differences (e.g., tracer dose, analytical platforms).
Pathway Mapping : Overlay your data onto metabolic networks (e.g., KEGG pathway maps) to identify understudied nodes .
What strategies optimize the extraction of this compound from lipid-rich tissues?
Answer (Advanced):
- Solvent Selection : Use a biphasic solvent system (e.g., chloroform/methanol/water, 2:1:1) to separate lipids from polar metabolites.
- Solid-Phase Extraction (SPE) : Employ mixed-mode SPE cartridges (e.g., Oasis HLB) to reduce matrix interference.
- Recovery Validation : Spike pre- and post-extraction samples with isotopically labeled analogs to calculate recovery efficiency .
What role does this compound play in elucidating nitric oxide (NO) synthesis pathways?
Answer:
As a tracer, this compound enables precise tracking of NO synthesis via LC-MS-based isotopic tracing . Monitor the conversion of ¹³C-labeled arginine to citrulline and NO derivatives in endothelial cells. Compare results with inhibitors like L-NAME to validate pathway specificity .
How can researchers ensure reproducibility of this compound experiments across laboratories?
Answer (Advanced):
- Protocol Harmonization : Adopt community guidelines (e.g., Metabolomics Standards Initiative).
- Reference Materials : Use certified ¹³C-labeled standards (e.g., NIST SRM 1950) for inter-lab calibration.
- Data Sharing : Publish raw MS files in repositories like MetaboLights for independent validation .
What are the applications of this compound in protein turnover studies?
Answer:
Incorporate this compound into cell culture media or animal diets to measure protein synthesis rates via dynamic isotope labeling . Quantify ¹³C enrichment in newly synthesized proteins using proteomic workflows (e.g., SILAC or pulsed-SILAC). Normalize data using software like MaxQuant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
